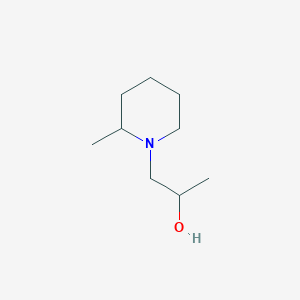

1-(2-Methyl-piperidin-1-yl)-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methyl-piperidin-1-yl)-propan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a propan-2-ol group at the first position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol typically involves the reaction of 2-methylpiperidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the piperidine nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methyl-piperidin-1-yl)-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-Methyl-piperidin-1-yl)-propan-2-one.

Reduction: Formation of 1-(2-Methyl-piperidin-1-yl)-propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Research indicates that compounds related to 1-(2-Methyl-piperidin-1-yl)-propan-2-ol exhibit neuroprotective effects. A study demonstrated that derivatives of piperidine could reduce cerebral infarction in animal models of ischemia, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds were shown to decrease the density of peripheral benzodiazepine sites significantly, indicating their role in neuroprotection .

Anticancer Activity

Piperidine derivatives, including this compound, have been explored for their anticancer properties. A recent investigation highlighted their effectiveness against various cancer cell lines, including cervical and breast cancer. The mechanisms involved include the inhibition of critical signaling pathways that promote cell survival and proliferation .

Case Study 1: Neuroprotective Efficacy

In a controlled experiment involving mice subjected to induced ischemic conditions, treatment with this compound showed a marked reduction in neurological deficits compared to untreated controls. The study utilized histological analysis to assess brain damage and confirmed that treated subjects had significantly smaller infarct volumes .

Case Study 2: Anticancer Mechanisms

A study focusing on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis through the downregulation of the Akt signaling pathway. This was evidenced by reduced phosphorylation levels of Akt, which is crucial for cell survival. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Data Table: Summary of Applications

Computational Studies and Future Directions

Recent computational studies have explored the binding interactions of this compound with various biological targets using molecular docking simulations. These studies indicate favorable binding affinities, suggesting the compound's potential as a therapeutic agent against SARS-CoV-2 and other viral pathogens .

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Methyl-piperidin-1-yl)-propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

1-(2-Methyl-piperidin-1-yl)-propanamine: Similar structure but with an amine group instead of a hydroxyl group.

2-Methyl-piperidin-1-yl)-acetic acid: Similar piperidine ring but with an acetic acid group.

Uniqueness

1-(2-Methyl-piperidin-1-yl)-propan-2-ol is unique due to its specific combination of a piperidine ring with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Actividad Biológica

1-(2-Methyl-piperidin-1-yl)-propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N with a molecular weight of approximately 179.26 g/mol. Its structure includes a propanol group and a piperidine moiety, which facilitate diverse interactions with biological systems.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Dopamine Receptor Interaction : The compound has shown selective activity at dopamine receptors, particularly the D3 subtype. It acts as an agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and potential treatment for neurodegenerative diseases .

- Neuroprotective Effects : In animal models, compounds similar to this compound have demonstrated neuroprotective effects against neurotoxic agents like MPTP and 6-OHDA. These studies suggest that the compound may help mitigate symptoms associated with Parkinson's disease .

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems:

- Receptor Binding Studies : Binding assays indicate that the compound interacts preferentially with D3 receptors while exhibiting minimal activity at D2 receptors. This selectivity may reduce the risk of side effects commonly associated with broader dopamine agonists .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Propiedades

IUPAC Name |

1-(2-methylpiperidin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVZIMJRRLNDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.